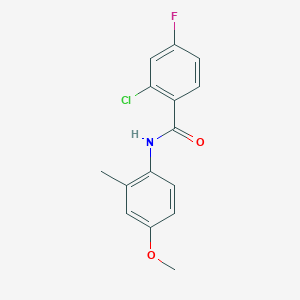
2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide is an organic compound with the molecular formula C15H13ClFNO2 and a molecular weight of 293.72 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide involves several steps. One common method includes the reaction of 3-chloro-4-methylbenzoic acid with 4-methoxy-2-methylaniline in the presence of a coupling agent . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding oxides or reduced to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide can be compared with similar compounds such as:
- 2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide
- 2-chloro-4-fluoro-N-(2-methylphenyl)benzamide
- 2-chloro-4-fluoro-N-(4-methylphenyl)benzamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-9-7-11(20-2)4-6-14(9)18-15(19)12-5-3-10(17)8-13(12)16/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCVDISWJBMNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-furamide](/img/structure/B5435333.png)
![2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B5435334.png)
![2-(3-chlorophenyl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5435346.png)
![1-cyclopentyl-4-(2-thienyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5435350.png)
![N,N'-dimethyl-N-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5435356.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5435363.png)
![N-(3-CYANO-2-THIENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5435379.png)
![N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5435381.png)
![(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B5435397.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(4-morpholinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5435405.png)
![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-[({[1-(hydroxymethyl)cyclopentyl]methyl}amino)carbonyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5435416.png)
![4-(2-{2-[(2-fluorobenzyl)oxy]phenyl}vinyl)-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5435427.png)
![N-[2-(dimethylamino)ethyl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B5435429.png)
![3-{[1-(2-methoxybenzoyl)-3-pyrrolidinyl]methyl}benzoic acid](/img/structure/B5435436.png)
